molecular formula C21H18O11 B12324456 6-(5,8-Dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-(5,8-Dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12324456
M. Wt: 446.4 g/mol
InChI Key: MOFOLNOWFPVLGZ-UHFFFAOYSA-N
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Description

6-(5,8-Dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound known for its diverse biological activities. It belongs to the class of flavonoids and is also recognized as a glucosiduronic acid . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a chromen-7-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,8-Dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves the condensation of appropriate phenolic and carboxylic acid precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-(5,8-Dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of ethers or esters .

Scientific Research Applications

6-(5,8-Dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5,8-Dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways such as MAPK and mTOR, leading to effects like autophagy induction in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5,8-Dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific structure, which allows it to interact with multiple biological targets and exhibit a wide range of biological activities. Its combination of hydroxyl groups and chromen-7-yl moiety distinguishes it from other similar compounds .

Properties

IUPAC Name

6-(5,8-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O11/c22-9-6-11(8-4-2-1-3-5-8)30-18-13(9)10(23)7-12(14(18)24)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-7,15-17,19,21,23-27H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFOLNOWFPVLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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